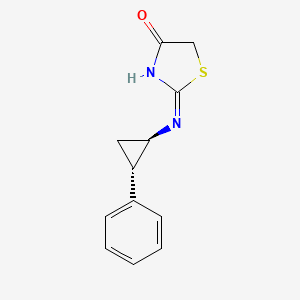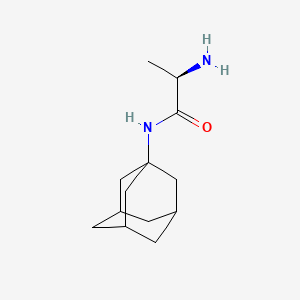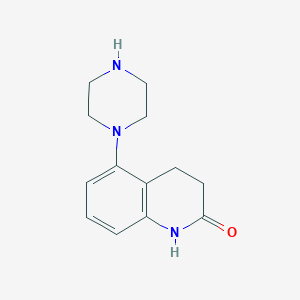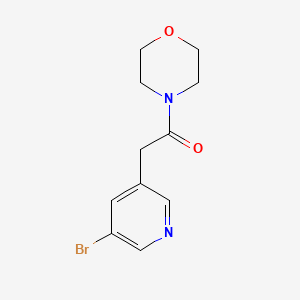
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone
Übersicht
Beschreibung
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is an organic compound with the molecular formula C9H11BrN2O It is a derivative of morpholine, a heterocyclic amine, and features a bromopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone typically involves the reaction of 3,5-dibromopyridine with morpholine under specific conditions. One common method includes:
Starting Materials: 3,5-dibromopyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, often around 100-120°C, for several hours to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a building block in material science.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)acetyl]piperidine
Uniqueness
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is unique due to the specific positioning of the bromine atom and the acetyl group on the pyridine ring. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H13BrN2O2 |
|---|---|
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
2-(5-bromopyridin-3-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-5-9(7-13-8-10)6-11(15)14-1-3-16-4-2-14/h5,7-8H,1-4,6H2 |
InChI-Schlüssel |
FEYPEIBUEKDVNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
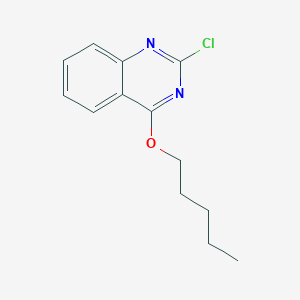
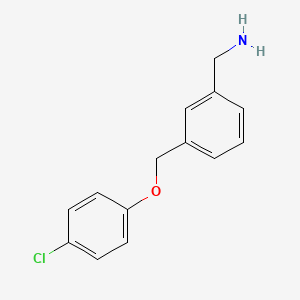
![tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8329954.png)

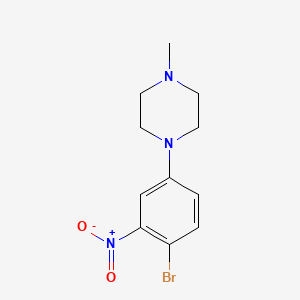
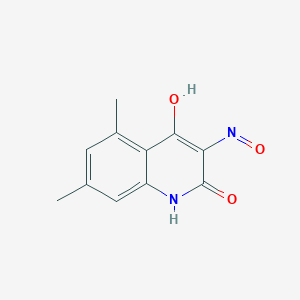
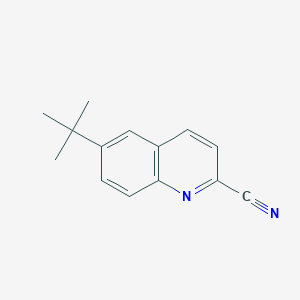
![4-[(Benzofuran-2-ylmethyl)-amino]-phthalic acid dimethyl ester](/img/structure/B8329993.png)
![6-[(4-methylphenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B8329997.png)
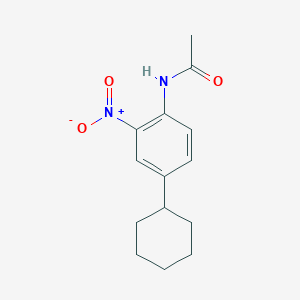
![6-Bromo-8-ethoxyimidazo[1,2-a]pyridine](/img/structure/B8330005.png)
